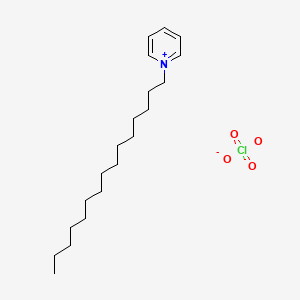
Methyl 9-azido-10-iodooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-azido-10-iodooctadecanoate is a chemical compound that belongs to the class of organic azides and iodides It is characterized by the presence of both azido and iodo functional groups attached to a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9-azido-10-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the addition of iodine azide to methyl oleate or elaidate yields this compound . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-azido-10-iodooctadecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Methanolic KOH: Used in the initial synthesis of the compound.
Reducing Agents: Such as LiAlH4 or catalytic hydrogenation for the reduction of the azido group.
Oxidizing Agents: For the oxidation of the compound to form oxo derivatives.
Major Products Formed
9(10)-Oxooctadecanoic Acid: Formed through oxidation reactions.
Primary Amines: Formed through the reduction of the azido group.
Aplicaciones Científicas De Investigación
Methyl 9-azido-10-iodooctadecanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 9-azido-10-iodooctadecanoate involves its reactivity with various nucleophiles and electrophiles. The azido group can participate in nucleophilic substitution reactions, while the iodo group can undergo elimination reactions. The compound’s reactivity is influenced by the presence of both functional groups, which can lead to the formation of various intermediates and products .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10-azido-11-iodoundecanoate: Another compound with similar functional groups but a shorter carbon chain.
Methyl erythro-3-azido-2-iodohexadecanoate: A compound with similar reactivity but different carbon chain length and position of functional groups.
Uniqueness
Methyl 9-azido-10-iodooctadecanoate is unique due to its specific carbon chain length and the position of the azido and iodo groups.
Propiedades
Número CAS |
92448-12-9 |
|---|---|
Fórmula molecular |
C19H36IN3O2 |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
methyl 9-azido-10-iodooctadecanoate |
InChI |
InChI=1S/C19H36IN3O2/c1-3-4-5-6-8-11-14-17(20)18(22-23-21)15-12-9-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
ZPGBKSUFVSQHKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)OC)N=[N+]=[N-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



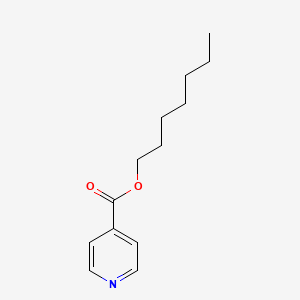
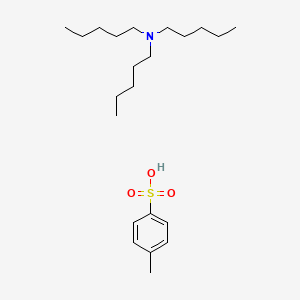
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
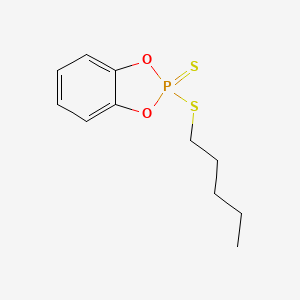
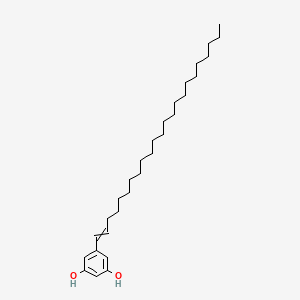
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
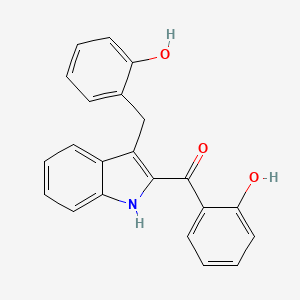
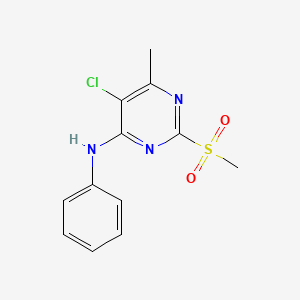
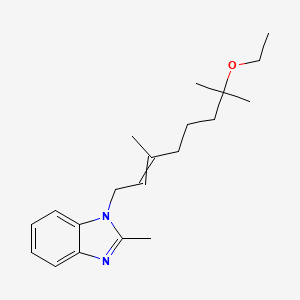
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
